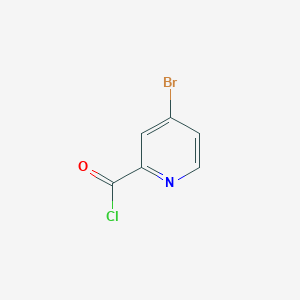

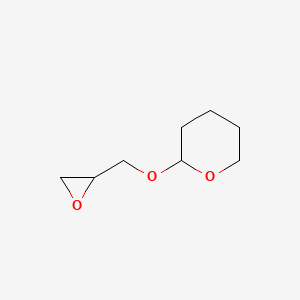

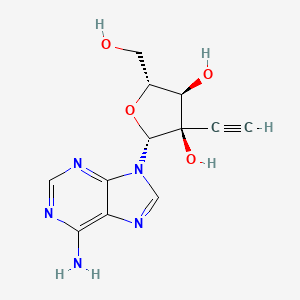

![molecular formula C15H21NO4 B3276448 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-propanoic Acid CAS No. 64263-83-8](/img/structure/B3276448.png)

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-propanoic Acid

概要

説明

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, the specific molecular structure of this compound is not available in the search results. For a detailed molecular structure analysis, it is recommended to refer to the scientific literature or consult with a chemist .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume . For a detailed physical and chemical properties analysis, it is recommended to refer to the scientific literature or consult with a chemist.科学的研究の応用

Flavor Compounds in Foods

Branched aldehydes, structurally related to the compound , are significant in the food industry for their role in flavoring. The production and degradation pathways of these aldehydes from amino acids are well-documented, emphasizing their importance in fermented and non-fermented food products. Understanding the metabolic conversions and microbial contributions to aldehyde formation is crucial for controlling flavor profiles in food processing (Smit, Engels, & Smit, 2009).

Neurotransmitter Receptors

Research into neurotransmitter systems, specifically the N-methyl-D-aspartate receptors (NMDARs), which play a vital role in excitatory neurotransmission in the brain, has implications for understanding and treating neurological disorders. The transport and biosynthetic pathways of NMDARs, including the influence of various compounds on these processes, have been a focus of scientific inquiry, highlighting the complexity of synaptic regulation and potential therapeutic targets (Horak, Petralia, Kaniaková, & Sans, 2014).

Environmental and Safety Considerations

Incidents involving chemical reactions, such as the explosive interaction between nitric acid and isopropanol, underscore the importance of understanding chemical properties and reactions for safety and environmental protection. Such studies provide valuable lessons on the hazards associated with chemical mixtures and emphasize the need for rigorous safety protocols and information dissemination within the chemical industry (Hedlund, Nielsen, Mikkelsen, & Kragh, 2014).

Herbicide Sorption and Environmental Fate

The sorption behavior of herbicides, including compounds with chemical structures related to 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-propanoic acid, is critical for understanding their environmental impact. Studies on the interaction between herbicides and soil components provide insights into the factors influencing herbicide persistence and mobility, with implications for environmental safety and agricultural practices (Werner, Garratt, & Pigott, 2012).

Pharmacological Applications

The broader class of phenylpropanoid compounds, which includes caffeic acid and its derivatives, has been extensively studied for their therapeutic potential. These compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Research into the pharmacological applications of these compounds continues to expand, driven by their potential in treating human diseases and conditions related to oxidative stress (Silva, Oliveira, & Borges, 2014).

作用機序

Target of Action

It is a derivative of valine, an essential amino acid . Amino acids and their derivatives are known to influence various biological processes, including the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Mode of Action

As a valine derivative, it may interact with biological systems in a manner similar to that of valine or other amino acids . Amino acids are fundamental building blocks of proteins and play crucial roles in various physiological processes.

Biochemical Pathways

As a derivative of valine, it might be involved in protein synthesis and other metabolic processes related to amino acids .

Result of Action

As a derivative of valine, it might influence various physiological processes, including protein synthesis and other metabolic processes related to amino acids .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions when handling it. Unfortunately, the specific safety and hazards information for this compound is not available in the search results . For detailed safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) or consult with a safety officer.

生化学分析

Biochemical Properties

2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, such as peptidases and proteases, which facilitate the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group provides protection to the amino group, preventing unwanted side reactions during synthesis . This protection is essential for the selective formation of peptide bonds, ensuring the correct sequence of amino acids in the final peptide product.

Cellular Effects

2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of cells by modulating the activity of enzymes involved in these processes. For example, it may inhibit or activate specific enzymes, leading to changes in cellular signaling and metabolic pathways . Additionally, the presence of the Boc group can impact the compound’s interaction with cellular membranes and transport proteins, influencing its uptake and distribution within cells.

Molecular Mechanism

The molecular mechanism of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The Boc group provides steric hindrance, which can affect the binding affinity of the compound to enzymes and other proteins. This can lead to the inhibition of enzyme activity, preventing the cleavage of peptide bonds and altering the overall biochemical pathway . Additionally, the compound’s structure allows it to interact with specific receptors and transporters, modulating their function and influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to heat, light, or moisture can lead to degradation . This degradation can result in the loss of the Boc group, reducing the compound’s effectiveness in protecting the amino group during peptide synthesis. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential changes in gene expression and metabolic activity observed over extended periods .

Dosage Effects in Animal Models

The effects of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can effectively protect the amino group during peptide synthesis without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s protective effects are maximized at specific dosages, beyond which adverse effects become more pronounced.

Metabolic Pathways

2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the body. The compound can be metabolized by enzymes such as esterases and peptidases, which cleave the Boc group and release the active amino acid . This metabolic conversion is essential for the compound’s function in peptide synthesis, as it allows the amino group to participate in the formation of peptide bonds. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving specific transporters that recognize its structure . Once inside the cell, the compound can bind to intracellular proteins and be distributed to different cellular compartments. The presence of the Boc group can influence the compound’s localization and accumulation within cells, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid is determined by its interaction with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria, through the recognition of targeting signals . These signals ensure that the compound reaches its intended site of action, where it can exert its protective effects on the amino group during peptide synthesis. Additionally, post-translational modifications can further influence the compound’s localization and activity within the cell .

特性

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGJINVEYVTDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64263-83-8 | |

| Record name | 2-{[(tert-butoxy)carbonyl](methyl)amino}-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

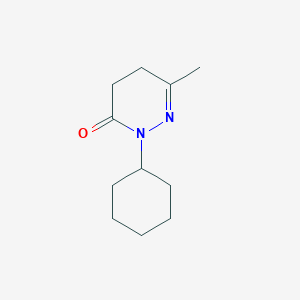

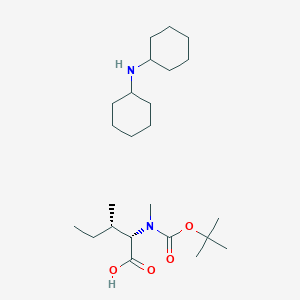

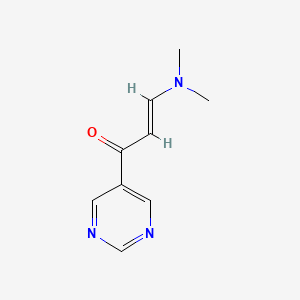

![Tetrasodium;3-[2-[4-[[4-[[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B3276378.png)

![4H-pyrido[1,2-a]pyrimidin-4-one, 6-methyl-2-phenyl-](/img/structure/B3276407.png)